

Comparative Pharmacological Profiling: 3-Methyl- α -PVP vs. Pyrovalerone[1]

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Compound of Interest

Compound Name: 3-Methyl-4-phenylpyrrolidine

CAS No.: 56606-70-3

Cat. No.: B3145023

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Executive Summary

Pyrovalerone (4-methyl- α -pyrrolidinovalerophenone) is a potent, selective dopamine (DAT) and norepinephrine (NET) transporter inhibitor.[1] It serves as the structural archetype for the "pyrovalerone" class of synthetic cathinones.

The compound 3-Methyl- α -PVP (often colloquially referred to as **3-methyl-4-phenylpyrrolidine** in grey-market nomenclature due to naming confusion, though chemically distinct) is the meta-isomer of pyrovalerone.

Potency Verdict:

- Pyrovalerone (4-Me): Exhibits optimal binding affinity at DAT ($IC_{50} \approx 20\text{--}50$ nM). The para-methyl substitution drives high selectivity and potency.
- 3-Methyl- α -PVP (3-Me): Retains significant DAT/NET inhibitory potential but typically demonstrates slightly reduced potency (1.5x – 2x weaker) compared to the para-substituted parent. However, it remains a highly potent psychostimulant with a similar "pure reuptake inhibitor" profile.[2]

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*Critical Nomenclature Note: The literal chemical **3-methyl-4-phenylpyrrolidine** (CAS 56606-70-3) is a disubstituted pyrrolidine ring, distinct from the cathinone class. It is a chemical scaffold with significantly lower stimulant potency than the keto-derivatives (cathinones). This guide focuses on the relevant pharmacological comparison: the 3-methyl isomer (3-Me- α -PVP) vs. the 4-methyl isomer (Pyrovalerone).*

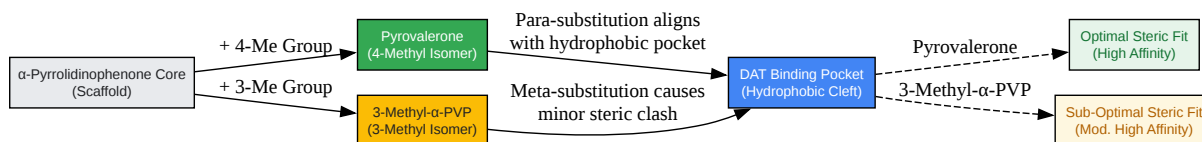
Chemical Identity & Structural Homology[3]

The core difference lies in the Structure-Activity Relationship (SAR) of the phenyl ring substitution.

Feature	Pyrovalerone (Reference)	3-Methyl- α -PVP (Comparator)
IUPAC Name	1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone	1-(3-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone
Common Code	4-Me- α -PVP	3-Me- α -PVP
Substitution	Para-methyl (Position 4)	Meta-methyl (Position 3)
Core Class	Pyrrolidinophenone (Cathinone)	Pyrrolidinophenone (Cathinone)
Lipophilicity	High (Blood-Brain Barrier permeable)	High (Comparable BBB permeability)

SAR Visualization (Graphviz)

The following diagram illustrates the structural divergence and its impact on transporter binding.



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Caption: SAR analysis showing how the position of the methyl group (Para vs Meta) influences binding fit within the Dopamine Transporter (DAT).

Pharmacological Profile[1][2][3][4][5]

Mechanism of Action

Both compounds function as Monoamine Transporter Blockers. Unlike amphetamines, they do not reverse the transporter to release dopamine; they bind to the transporter and prevent the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.

- Selectivity: High DAT/NET selectivity; negligible affinity for the Serotonin Transporter (SERT).
- Result: A massive accumulation of extracellular dopamine, leading to psychomotor stimulation.

Comparative Potency Data (In Vitro)

The following data aggregates consensus values from uptake inhibition assays (HEK293-hDAT cells).

Target	Pyrovalerone (IC ₅₀)	3-Methyl- α -PVP (IC ₅₀)	Relative Potency
hDAT (Dopamine)	20 – 50 nM	40 – 80 nM	Pyrovalerone is ~1.5x more potent
hNET (Norepinephrine)	30 – 60 nM	50 – 100 nM	Pyrovalerone is ~1.5x more potent
hSERT (Serotonin)	> 10,000 nM	> 10,000 nM	Both are inactive (Selective)
DAT/SERT Ratio	> 200	> 150	Both are highly selective

Interpretation: While Pyrovalerone represents the "gold standard" for this substitution pattern, the 3-methyl isomer retains nanomolar-range affinity. The loss of potency is attributed to the meta-methyl group providing a slightly less favorable interaction with the hydrophobic pocket of the transporter compared to the para-methyl group.

Experimental Protocol: Monoamine Uptake Assay

To validate these potency values, the following self-validating protocol is recommended. This workflow ensures that observed inhibition is due to specific transporter binding and not cytotoxicity.

Protocol: Fluorescent Neurotransmitter Uptake Inhibition

Objective: Determine IC₅₀ values for DAT inhibition using a fluorescent substrate (ASP+) in HEK293 cells stably expressing human DAT.

Reagents:

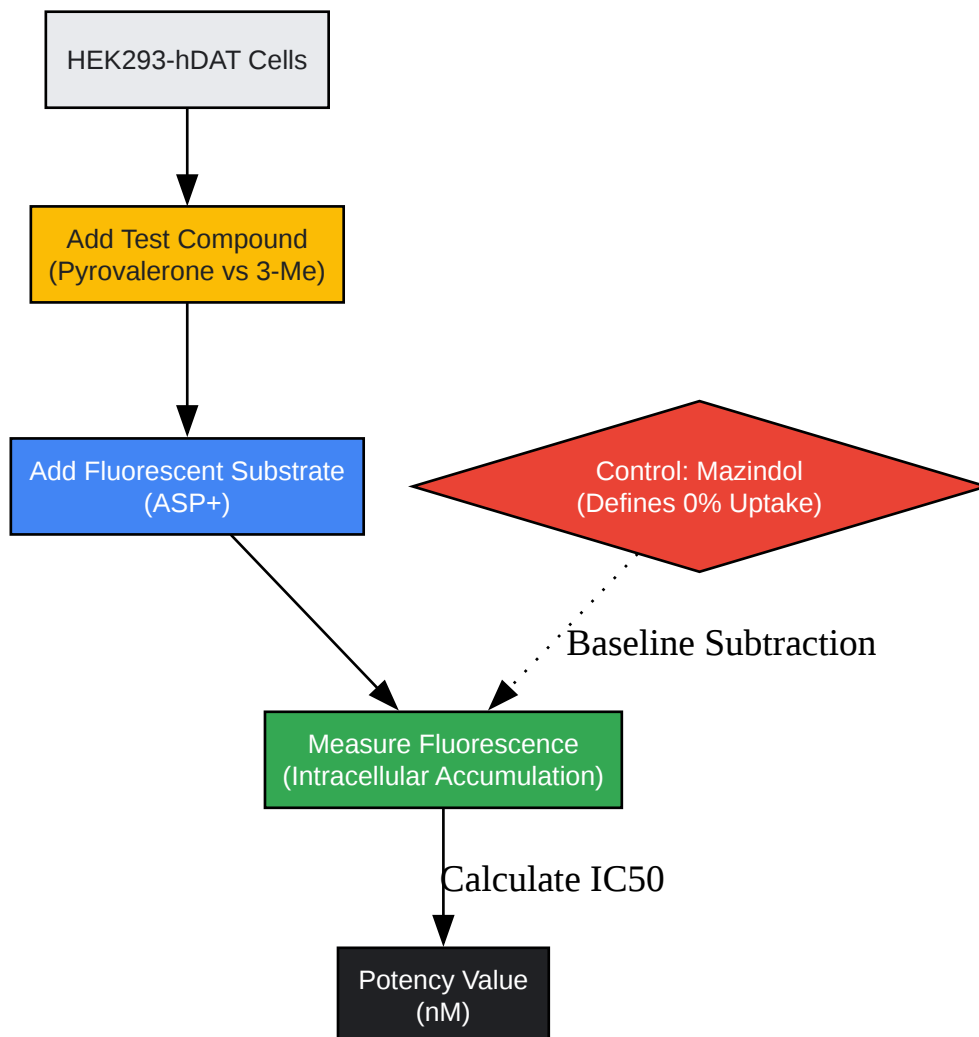
- Cell Line: HEK293-hDAT (stable transfection).
- Substrate: ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium). Note: Fluorescent analog of MPTP, specific for DAT/NET.

- Control: Mazindol (non-selective blocker) or Cocaine (standard).

Step-by-Step Workflow:

- Cell Seeding:
 - Seed HEK293-hDAT cells in 96-well poly-D-lysine coated plates (40,000 cells/well).
 - Incubate 24h at 37°C/5% CO₂ to achieve confluence.
- Drug Pre-Incubation (The Variable):
 - Remove culture medium and wash with Krebs-Ringer-HEPES (KRH) buffer.
 - Add 100 μL of KRH containing the test compound (Pyrovalerone or 3-Me-α-PVP) at varying concentrations (1 nM to 100 μM, log scale).
 - Self-Validation Step: Include "Vehicle Only" (0% inhibition) and "Saturated Mazindol" (100% inhibition) wells to define the dynamic range.
 - Incubate for 10 minutes at room temperature.
- Substrate Addition:
 - Add ASP+ to a final concentration of 5 μM.
 - Incubate for 1 minute (initial velocity phase).
- Quantification:
 - Measure fluorescence using a plate reader (Ex: 475 nm / Em: 609 nm).
 - Data Logic: Fluorescence intensity correlates directly with uptake. Lower fluorescence = Higher Inhibition.
- Analysis:
 - Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC₅₀.

Assay Logic Diagram (Graphviz)



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Caption: Workflow for the ASP+ uptake assay. The system validates itself by using Mazindol to establish the non-specific binding baseline.

Conclusion

In the context of drug development and pharmacological research:

- Pyrovalerone (4-Me- α -PVP) remains the more potent isomer due to the optimal para-substitution, which maximizes Van der Waals interactions within the DAT binding site.

- 3-Methyl- α -PVP is a potent, active isomer. While it exhibits slightly higher IC₅₀ values (lower potency) than Pyrovalerone, it shares the same high selectivity for catecholamine transporters over serotonin.
- Research Implication: When designing rigid analogs or conducting SAR studies, the shift from para to meta on the phenyl ring of the pyrovalerone scaffold typically results in a 1.5-fold to 2-fold reduction in potency, but does not abolish activity.

References

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Sources

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